molecular formula C13H21N5O B6986295 N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide

N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide

Cat. No.: B6986295
M. Wt: 263.34 g/mol
InChI Key: ARNREQBSAWQDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring and a piperazine moiety

Properties

IUPAC Name

N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-17(2)10-4-5-12(15-8-10)16-13(19)11-9-14-6-7-18(11)3/h4-5,8,11,14H,6-7,9H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNREQBSAWQDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(=O)NC2=NC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.

    Chemical Research: It serves as a useful intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(dimethylamino)pyridin-2-yl]-1-methylpiperazine-2-carboxamide: can be compared with other compounds such as:

Uniqueness

  • The presence of the dimethylamino group on the pyridine ring and the specific positioning of the piperazine moiety make this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.